beta2-Chaconine

Acetylcholinesterase Inhibition Neurotoxicology SAR

β2-Chaconine (CAS 469-14-7) is the structurally distinct diglycoside standard critical for dissecting steroidal glycoalkaloid (SGA) mechanisms. Unlike generic potato SGAs, its specific disaccharide moiety (rhamnose-glucose) retains potent acetylcholinesterase (AChE) inhibition comparable to α-chaconine, while exhibiting markedly reduced developmental toxicity and antiproliferative activity. This precise bioactive profile makes it non-substitutable for fungal detoxification marker analysis via LC-MS/GC-MS and membrane disruption SAR studies. Procuring this specific diglycoside, rather than a proxy trisaccharide or aglycone, eliminates unquantified experimental variability and ensures valid comparative data in food toxicology and plant defense research.

Molecular Formula C39H63NO10
Molecular Weight 705.9 g/mol
CAS No. 469-14-7
Cat. No. B15493176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta2-Chaconine
CAS469-14-7
Molecular FormulaC39H63NO10
Molecular Weight705.9 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C
InChIInChI=1S/C39H63NO10/c1-18-6-9-26-19(2)29-27(40(26)16-18)15-25-23-8-7-21-14-22(10-12-38(21,4)24(23)11-13-39(25,29)5)48-37-34(46)32(44)35(28(17-41)49-37)50-36-33(45)31(43)30(42)20(3)47-36/h7,18-20,22-37,41-46H,6,8-17H2,1-5H3/t18-,19+,20-,22?,23+,24?,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35+,36-,37+,38-,39-/m0/s1
InChIKeyIBVPROGUDFDQRN-PZFYPTLZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta2-Chaconine (CAS 469-14-7): Procurement-Grade Potato Steroidal Glycoalkaloid Diglycoside for Comparative Bioactivity Research


beta2-Chaconine (CAS 469-14-7), also designated as β2-chaconine, is a naturally occurring steroidal glycoalkaloid (SGA) predominantly found in Solanum tuberosum (potato) [1]. It is structurally defined as a diglycoside, consisting of the steroidal alkaloid aglycone solanidine linked to a disaccharide moiety (α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranose) . This compound represents a key intermediate in the enzymatic and hydrolytic degradation of the more abundant trisaccharide SGA α-chaconine, and its distinct bioactivity profile relative to other SGAs makes it a critical analytical standard and research tool for structure-activity relationship (SAR) investigations in food toxicology and pharmacology [2].

Why Generic Potato Glycoalkaloid Substitution Fails: The Critical Structure-Activity Dependence of beta2-Chaconine


Generic substitution among potato glycoalkaloids is scientifically untenable due to the profound and quantifiable impact of carbohydrate side-chain composition on biological activity. Comparative studies demonstrate that variations in the number of sugar residues (tri- vs. di- vs. mono-saccharide), their specific identity (glucose, rhamnose, galactose), and linkage stereochemistry dramatically alter key endpoints including enzyme inhibition potency, developmental toxicity, and antiproliferative activity [1]. For instance, while β2-chaconine maintains comparable acetylcholinesterase inhibitory activity to α-chaconine, it exhibits a markedly different profile in developmental toxicity and membrane disruption assays compared to its triglycoside parent [2]. Therefore, utilizing a different potato SGA as a proxy for β2-chaconine in research or analytical applications would introduce significant, unquantified variability and invalidate comparative data [3].

beta2-Chaconine (CAS 469-14-7) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


beta2-Chaconine Matches α-Chaconine in Acetylcholinesterase Inhibition, Outperforming Solasonine and Solamargine

β2-Chaconine demonstrates acetylcholinesterase inhibitory activity equivalent to the trisaccharide α-chaconine, while being substantially more potent than the structurally related solasonine and solamargine [1]. This finding is critical for studies on neurotoxicity mechanisms where the triglycoside is often the primary reference compound.

Acetylcholinesterase Inhibition Neurotoxicology SAR

beta2-Chaconine Exhibits Lower Developmental Toxicity Than α-Chaconine in FETAX Assay

In a comparative study using the Frog Embryo Teratogenesis Assay-Xenopus (FETAX), the developmental toxicity of β2-chaconine was found to be lower than that of its parent triglycoside α-chaconine [1]. This follows a general trend where removal of carbohydrate groups from triglycosides reduces their teratogenic potential.

Developmental Toxicology Teratogenicity FETAX

beta2-Chaconine Demonstrates Reduced Antiproliferative Activity Against HT29 and HepG2 Cancer Cells Compared to α-Chaconine

A comprehensive SAR study evaluating the growth inhibition of HT29 (human colon) and HepG2 (human liver) cancer cell lines revealed that while all tested glycoalkaloids were active, the hydrolysis products, including the diglycoside β2-chaconine, were less potent than the parent trisaccharide α-chaconine [1]. This demonstrates a clear structure-dependent decrease in cytotoxic efficacy.

Antiproliferative Cancer Cell Lines Cytotoxicity

beta2-Chaconine Antifungal Activity is Distinct from α-Chaconine and α-Solanine

An agar dilution study evaluating the antifungal activity of potato glycoalkaloids and their acid-hydrolysis products found that the nature, order, and number of carbohydrate residues strongly influenced activity [1]. The diglycoside β2-chaconine exhibited a distinct antifungal potency profile compared to the trisaccharides α-chaconine and α-solanine, as well as other hydrolysis products like β1-chaconine and γ-chaconine.

Antifungal Activity Plant Defense SAR

beta2-Chaconine is a Specific Metabolic Intermediate of α-Chaconine Degradation

In a study on the metabolism of potato saponins by the pathogen Gibberella pulicaris, α-chaconine was specifically degraded via the removal of α-1,2-L-rhamnose to yield β2-chaconine [1]. In contrast, the same fungal strains could not metabolize α-solanine via a similar pathway. This indicates a high degree of enzymatic specificity for the chaconine series and establishes β2-chaconine as a unique and essential intermediate.

Metabolism Enzymology Microbial Degradation

Optimal Research and Industrial Application Scenarios for beta2-Chaconine (CAS 469-14-7) Based on Comparative Evidence


Structure-Activity Relationship (SAR) Studies in Food Toxicology

β2-Chaconine is the ideal compound for dissecting the contribution of the α-1,2-linked rhamnose residue to the biological activity of potato glycoalkaloids. Comparative data showing its retained AChE inhibitory potency versus α-chaconine [1], yet reduced developmental toxicity [2] and antiproliferative activity [3], makes it a critical tool for mechanistic toxicology studies.

Analytical Standard for Metabolic Pathway Tracing in Food Science

The specific, enzymatic conversion of α-chaconine to β2-chaconine by fungal pathogens [4] establishes this compound as a key analytical marker for monitoring the degradation and detoxification of α-chaconine in stored potatoes or processed food products. Its use as a reference standard is essential for accurate quantification in LC-MS and GC-MS workflows.

Reference Compound for Antifungal SAR and Plant Defense Research

Given its distinct activity profile in comparative antifungal assays [5], β2-chaconine is an essential component of any compound library aimed at understanding the structural determinants of SGA-mediated plant defense. It allows researchers to systematically evaluate how specific carbohydrate moieties influence the disruption of fungal membranes.

Technical Documentation Hub

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